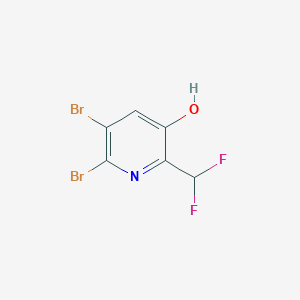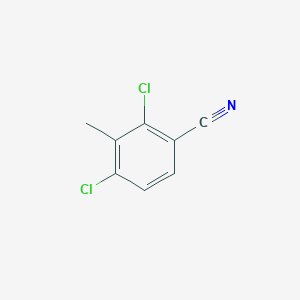
2,4-Dichloro-3-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methylbenzonitrile typically involves the chlorination of 3-methylbenzonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C to ensure selective chlorination at the 2 and 4 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of 3-methylbenzonitrile and chlorine gas into a reactor, with iron(III) chloride as the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of corresponding hydroxyl derivatives.
Oxidation Reactions: The methyl group in this compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
- Hydroxyl derivatives from substitution reactions.
- Carboxylic acids from oxidation reactions.
- Amines from reduction reactions.
科学研究应用
2,4-Dichloro-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-3-methylbenzonitrile involves its interaction with specific molecular targets. The chlorine atoms and nitrile group contribute to its reactivity and ability to form complexes with various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
2,4-Dichlorobenzonitrile: Similar structure but lacks the methyl group.
3,5-Dichloro-2-methylbenzonitrile: Similar structure with different positions of chlorine and methyl groups.
2,4-Dichloro-3,5-dimethylbenzonitrile: Similar structure with an additional methyl group.
Uniqueness: 2,4-Dichloro-3-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C8H5Cl2N |
|---|---|
分子量 |
186.03 g/mol |
IUPAC 名称 |
2,4-dichloro-3-methylbenzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 |
InChI 键 |
FAWDMXHIBLBWRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


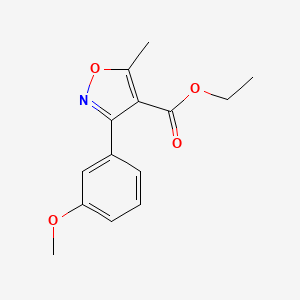
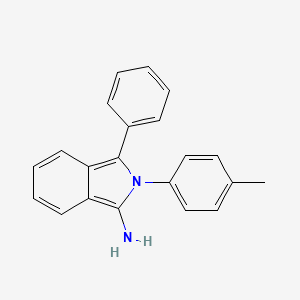

![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)

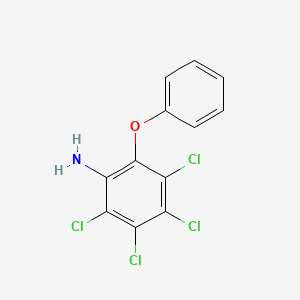
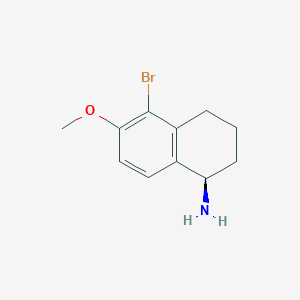
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)
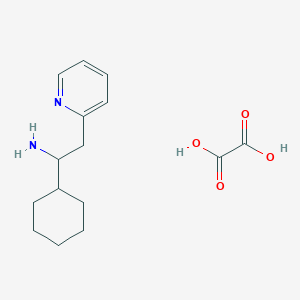
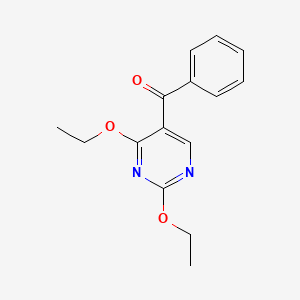
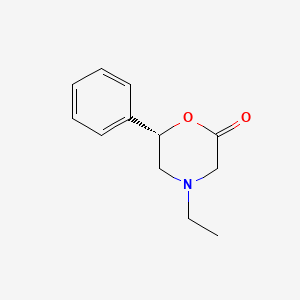
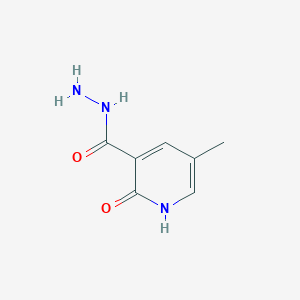
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
